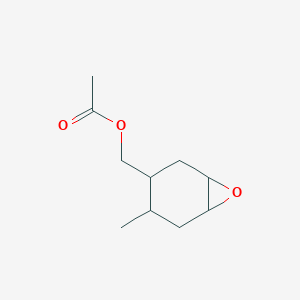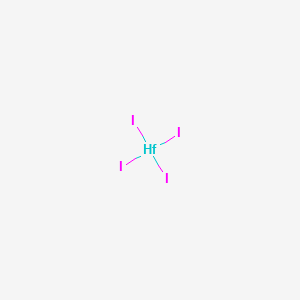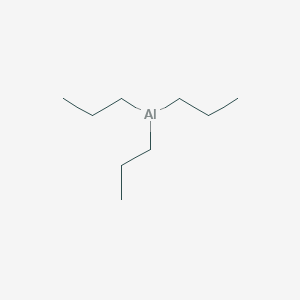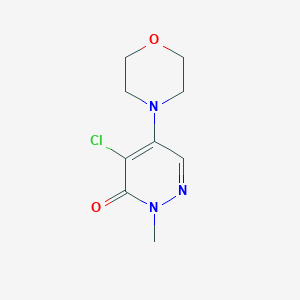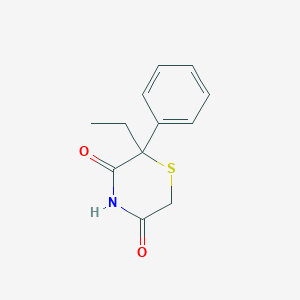
Phenylthilone
概要
説明
フェニルチロンは、分子式C12H13NO2Sの化学化合物です。 抗痙攣薬、催眠薬、および痙攣解毒作用で知られています 。フェニルチロンは、化学、生物学、医学、および産業のさまざまな分野で応用が調査されてきました。
準備方法
合成ルートと反応条件
フェニルチロンは、いくつかの方法で合成することができます。一般的な合成ルートの1つは、エチルベンゼンを硫黄と窒素含有試薬と制御された条件下で反応させることを含みます。反応には通常、触媒と特定の温度および圧力条件が必要で、フェニルチロンが得られます。
工業生産方法
工業設定では、フェニルチロンは、特殊な機器や反応器を使用する大規模化学プロセスによって生成されます。製造プロセスには、最終製品が要求される基準を満たしていることを確認するために、精製、結晶化、および品質管理などのステップが含まれることがよくあります。
化学反応の分析
反応の種類
フェニルチロンは、次のようなさまざまな化学反応を起こします。
酸化: フェニルチロンは、使用される酸化剤に応じて、異なる生成物に酸化される可能性があります。
還元: 還元反応は、フェニルチロンを他の誘導体に変換することができます。
置換: フェニルチロンは、官能基の1つが別の基に置き換わる置換反応を受けることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化リチウムアルミニウムなどの還元剤がよく使用されます。
置換: さまざまなハロゲン化剤と触媒は、置換反応を促進することができます。
形成された主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する可能性がありますが、還元はチオールまたはアミンを生成する可能性があります。
科学研究の応用
フェニルチロンは、次のような幅広い科学研究の応用があります。
化学: 有機合成における試薬として、および他の化学化合物の前駆体として使用されます。
生物学: 細胞プロセスへの影響とその生化学的ツールとしての可能性について研究されています。
医学: 抗痙攣薬および催眠薬としての特性が調査されており、神経疾患の治療候補となっています。
産業: 医薬品および他の化学製品の製造に使用されます。
科学的研究の応用
Phenylthilone has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its anticonvulsant and hypnotic properties, making it a candidate for the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
フェニルチロンは、特定の分子標的と経路との相互作用を通じてその効果を発揮します。それは脳内の神経伝達物質の活動を調節すると考えられており、その抗痙攣薬および催眠薬の効果につながります。 正確なメカニズムには、受容体への結合とイオンチャネルの機能の変更が含まれ、これはニューロンの興奮性に影響を与えます 。
類似の化合物との比較
フェニルチロンは、次のような他の類似の化合物と比較できます。
フェノバルビタール: 類似の催眠薬作用を持つ別の抗痙攣薬。
チオペンタル: 麻酔に使用される急速な作用開始を示すバルビツール酸。
フェニトイン: 異なる作用機序を持つ抗痙攣薬ですが、治療用途は似ています。
独自性
フェニルチロンの抗痙攣薬、催眠薬、および痙攣解毒作用の独自な組み合わせにより、それは他の化合物とは異なります。その特定の分子構造により、複数の標的に作用できるため、科学研究や医療用途において汎用性の高い化合物となっています。
類似化合物との比較
Phenylthilone can be compared to other similar compounds, such as:
Phenobarbital: Another anticonvulsant with similar hypnotic properties.
Thiopental: A barbiturate with rapid onset of action used in anesthesia.
Phenytoin: An anticonvulsant with a different mechanism of action but similar therapeutic uses.
Uniqueness
This compound’s unique combination of anticonvulsant, hypnotic, and spasmolytic properties sets it apart from other compounds. Its specific molecular structure allows it to interact with multiple targets, making it a versatile compound in scientific research and medical applications.
特性
IUPAC Name |
2-ethyl-2-phenylthiomorpholine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-2-12(9-6-4-3-5-7-9)11(15)13-10(14)8-16-12/h3-7H,2,8H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCATHLRDWDKAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)CS1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861744 | |
| Record name | 2-Ethyl-2-phenylthiomorpholine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115-55-9 | |
| Record name | 2-Ethyl-2-phenyl-3,5-thiomorpholinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylthilone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylthilone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18713 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Ethyl-2-phenylthiomorpholine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHENYTHILONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8350F4A37 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


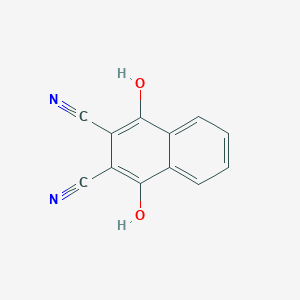

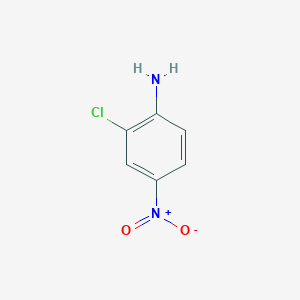


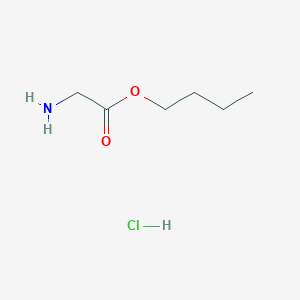

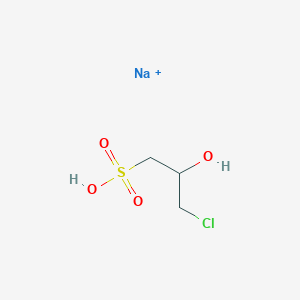

![Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate](/img/structure/B86211.png)
